1-(cyclopentylcarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide
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Overview
Description
Compounds like "1-(cyclopentylcarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide" often feature in research for their potential interactions with biological receptors, such as the CB1 cannabinoid receptor, and for their role in chemical synthesis and potential therapeutic applications. These compounds' structural complexity and the presence of multiple functional groups contribute to their versatility in chemical reactions and their range of physical and chemical properties.
Synthesis Analysis
The synthesis of complex molecules involving piperidine and pyrazole structures typically requires multiple steps, including cyclocondensation reactions, functional group transformations, and specific catalytic conditions to achieve the desired compound with high yield and purity. For example, the synthesis of similar compounds has been achieved through multi-step processes involving initial formation of core structures followed by functional group modifications and coupling reactions (Wang et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves computational and spectroscopic techniques to determine conformational preferences and electronic properties. For instance, conformational analysis using molecular orbital methods can identify stable conformations critical for understanding the molecule's interactions with biological targets or its reactivity in chemical reactions (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of compounds like "this compound" can be influenced by their functional groups. For example, the presence of a pyrazole ring can contribute to nucleophilic substitution reactions or participate in cycloadditions. These reactions are pivotal in synthesizing novel derivatives with potential biological activity or for constructing complex molecular architectures (Rajkumar et al., 2014).
properties
IUPAC Name |
1-(cyclopentanecarbonyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-21(9-6-14-12-19-20-13-14)17(23)16-7-10-22(11-8-16)18(24)15-4-2-3-5-15/h12-13,15-16H,2-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLAAQVCQASMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CNN=C1)C(=O)C2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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